molecular formula C14H16N4O2S B2948622 (E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide CAS No. 2111910-04-2

(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide

Cat. No. B2948622
CAS RN: 2111910-04-2
M. Wt: 304.37
InChI Key: RIIPDWQYRZQAMA-UHFFFAOYSA-N
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Description

“(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide” is a compound that belongs to the class of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridines . These compounds are part of a small molecule library that has been developed for medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds involves the use of commercially available reagents and provides quick and multigram access to the target derivatives . A method for synthesizing similar compounds involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and the regulation of the pH value . The synthesis route is simple and does not produce a large quantity of byproducts .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[1,5-a]pyridine core . This core structure has been identified as a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and the regulation of the pH value . Further reactions involve the addition of chlorobenzene and trifluoroacetic anhydride .

Future Directions

The future directions for the development of compounds like “(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide” could involve the creation of compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

properties

IUPAC Name

(E)-2-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,10-8-12-5-2-1-3-6-12)17-13-7-4-9-18-14(13)15-11-16-18/h1-3,5-6,8,10-11,13,17H,4,7,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIPDWQYRZQAMA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=NN2C1)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=NC=NN2C1)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide

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